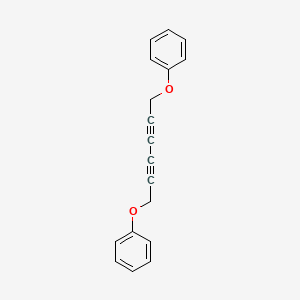

1,6-Diphenoxy-2,4-hexadiyne

描述

Contextualization within Diyne and Polydiyne Chemistry

Diyne chemistry centers on compounds containing two carbon-carbon triple bonds, often in conjugation (a 1,3-diyne). These molecules are fundamental building blocks for creating linear, conjugated polymers called polydiacetylenes (PDAs) through a 1,4-addition reaction. wikipedia.orgrsc.org This polymerization is frequently a topochemical process, meaning it occurs in the solid, crystalline state, and the reaction is governed by the specific packing and orientation of the monomer molecules in the crystal lattice. wikipedia.org

The resulting polydiacetylene backbone consists of a unique, repeating ene-yne structure (–C=C–C≡C–). researchgate.net This extended π-conjugated system is responsible for the remarkable optical and electronic properties of PDAs. wikipedia.orgacs.org A hallmark of many polydiacetylenes is their chromic behavior; they often appear as a deep blue or purple color after polymerization and can transition to a red hue in response to external stimuli like heat (thermochromism), mechanical stress, or changes in their chemical environment. escholarship.orgresearchgate.netacs.org This color change arises from conformational changes in the polymer backbone that alter the degree of π-conjugation. wikipedia.org

For topochemical polymerization to occur efficiently, the diyne monomers in the crystal must be arranged according to specific geometric criteria first outlined by Raymond H. Baughman. wikipedia.org The ideal parameters involve a repeat distance of approximately 5 Å along the stacking axis and a specific orientation of the diyne rods. wikipedia.org This solid-state reactivity allows for the synthesis of macroscopic, single-crystal polymers with highly ordered structures, a unique feature of this polymer class. researchgate.net

Significance of Phenoxy Substituents in Diyne Systems

The substituents attached to the diyne core are not passive entities; they critically influence the monomer's ability to polymerize and dictate the properties of the final polymer. In 1,6-diphenoxy-2,4-hexadiyne, the terminal phenoxy groups (–O–C₆H₅) are of paramount importance.

The primary roles of these phenoxy substituents include:

Controlling Crystal Packing: The size, shape, and intermolecular interactions (such as π-π stacking or hydrogen bonding) of the substituent groups direct how the diyne monomers arrange themselves in the crystal lattice. This arrangement determines whether the critical geometric requirements for topochemical polymerization are met. mdpi.com The study of different crystalline forms of this compound has been a subject of research to understand this structure-property relationship. sigmaaldrich.com

Influencing Reactivity: The electronic nature of the substituents can affect the reactivity of the diyne unit. Electron-withdrawing or electron-donating groups can modulate the electron density of the triple bonds, although the steric effects on packing are often more dominant in solid-state reactions. rsc.orgchemmethod.com Studies on phenoxy-substituted thiophenes have shown that the position and number of phenoxy groups strongly influence the geometry and reactivity of the molecule. rsc.org

Determining Polymer Properties: The substituents become the side chains of the final polydiacetylene. They influence the polymer's solubility, processability, and its response to external stimuli. For example, the interactions between side chains are crucial for the thermochromic transitions observed in many PDAs. mdpi.com

The structure of N,N'-diphenyl-2,4-hexadiyne-1,6-diamine, a related compound, demonstrates the importance of molecular packing. Its inertness to solid-state polymerization was attributed to the absence of a suitable stacking arrangement of the diyne groups, a factor directly controlled by the phenyl-containing substituents. iucr.org

Historical Development and Key Milestones in the Study of this compound

The scientific journey of polydiacetylenes, the class of polymers to which polymerized this compound belongs, began with the seminal work of Gerhard Wegner in 1969. wikipedia.orgacs.orgescholarship.org Wegner was the first to demonstrate the solid-state polymerization of a diacetylene derivative, specifically 2,4-hexadiyne-1,6-diol (B1360023), by exposing its crystals to UV light, leading to a highly colored, crystalline polymer. wikipedia.orgacs.org This discovery laid the foundation for the entire field.

Following Wegner's discovery, key milestones that provide context for the study of substituted diynes like this compound include:

1972: Raymond H. Baughman articulated the specific geometric conditions required for solid-state diyne polymerization, coining the term "topochemical polymerization" to describe this lattice-controlled reaction. wikipedia.org This provided a theoretical framework for predicting the reactivity of monomers based on their crystal structure.

Synthesis and Characterization: The synthesis of this compound itself is achieved through the oxidative coupling of phenyl propargyl ether. sigmaaldrich.com Over the years, its structural and spectroscopic properties have been analyzed in detail using techniques like vibrational spectroscopy and quantum-chemical calculations. sigmaaldrich.com

Investigation of Crystalline Forms: Research has identified and studied at least two different crystalline forms of this compound, highlighting the influence of polymorphism on the solid-state reactivity of diynes. sigmaaldrich.comdur.ac.uk

The timeline below summarizes the foundational developments in the field:

| Year | Milestone | Significance |

| 1969 | Gerhard Wegner discovers the topochemical polymerization of diacetylenes. wikipedia.orgacs.org | Established the field of polydiacetylene chemistry. |

| 1972 | Raymond H. Baughman defines the geometric criteria for solid-state polymerization. wikipedia.org | Provided a predictive model for diyne reactivity based on crystal structure. |

| Post-1972 | Synthesis and study of various substituted diynes, including this compound. | Expanded the library of polydiacetylenes and explored the influence of different functional groups on polymerization and polymer properties. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-phenoxyhexa-2,4-diynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-37-1 | |

| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,6 Diphenoxy 2,4 Hexadiyne and Derivatives

Established Synthetic Pathways of 1,6-Diphenoxy-2,4-hexadiyne

The most established and logical synthetic route to this compound involves a two-step process: the synthesis of the core diyne diol precursor, followed by its functionalization with phenoxy groups.

The key precursor for this compound is 2,4-hexadiyne-1,6-diol (B1360023) . This diol is readily synthesized from the oxidative coupling of propargyl alcohol . This reaction, often a variation of the Glaser coupling, involves the use of a copper catalyst and an oxidant to form the carbon-carbon bond between two alkyne units. google.comlookchem.comchemdad.com A common method involves the use of a copper(I) salt, such as copper(I) chloride, in the presence of an amine base and an oxidant like oxygen or a peroxide.

Once the 2,4-hexadiyne-1,6-diol is obtained, the terminal hydroxyl groups are functionalized to introduce the phenoxy moieties. This is typically achieved through an etherification reaction. Two classical and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis : This method involves the deprotonation of the hydroxyl groups of the diol using a strong base, such as sodium hydride, to form a dialkoxide. This is followed by the reaction with a phenyl halide, such as bromobenzene (B47551) or chlorobenzene, in an SN2 reaction to form the desired diether. wikipedia.orgmasterorganicchemistry.comfrancis-press.com

Mitsunobu Reaction : This reaction allows for the conversion of the primary alcohols of the diol to ethers under milder conditions. It typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl groups for nucleophilic attack by phenol (B47542). wikipedia.orgorganic-chemistry.orgmdpi.com This method is known for its high yields and stereospecificity, although in this achiral synthesis, the latter is not a factor.

The synthesis of ester derivatives of 2,4-hexadiyne-1,6-diol has been reported, demonstrating the accessibility of the hydroxyl groups for functionalization.

| Step | Reaction | Key Reagents | Precursor | Product |

|---|---|---|---|---|

| 1 | Oxidative Coupling (Glaser Coupling) | Cu(I) salt (e.g., CuCl), Base (e.g., amine), Oxidant (e.g., O₂) | Propargyl alcohol | 2,4-Hexadiyne-1,6-diol |

| 2 | Williamson Ether Synthesis | Strong base (e.g., NaH), Phenyl halide (e.g., PhBr) | 2,4-Hexadiyne-1,6-diol | This compound |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Phenol |

While the above two-step method is the most direct for the symmetrical this compound, the principles of terminal alkyne coupling can also be applied. In a hypothetical alternative approach, one could first synthesize a phenoxy-substituted terminal alkyne, 3-phenoxy-1-propyne , and then perform an oxidative homocoupling reaction.

The synthesis of 3-phenoxy-1-propyne could be achieved via a Williamson ether synthesis between phenol and a propargyl halide, such as propargyl bromide. The subsequent oxidative coupling of 3-phenoxy-1-propyne, again using a Glaser-type coupling, would directly yield this compound.

For the synthesis of unsymmetrical analogues, the Cadiot-Chodkiewicz coupling is a powerful tool. synarchive.comwikipedia.orgalfa-chemistry.comjk-sci.com This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. For instance, coupling 3-phenoxy-1-propyne with a different 1-haloalkyne would lead to an unsymmetrical diyne with a phenoxy group at one end.

Novel Approaches in the Synthesis of Phenoxy-Substituted Diynes

Modern synthetic chemistry offers more sophisticated and versatile methods for the construction of diyne systems, which can be applied to the synthesis of phenoxy-substituted derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful alternative for the construction of diynes. The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is particularly relevant. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.org

For the synthesis of phenoxy-substituted diynes, one could envision a Sonogashira coupling between a phenoxy-substituted terminal alkyne and a vinyl or aryl halide, followed by further coupling reactions to build the diyne structure. A double Sonogashira coupling of a dihalide with a phenoxy-substituted alkyne could also be a viable route. These methods offer high functional group tolerance and are generally conducted under mild conditions.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.govacs.org

While not directly forming the diyne backbone, click chemistry is a powerful tool for creating complex molecular architectures based on a phenoxy-substituted diyne scaffold. For example, a 1,6-diazido-2,4-hexadiyne could be synthesized and then reacted with various terminal alkynes via CuAAC to attach a wide range of functional groups. Conversely, a di-terminal alkyne like this compound could potentially be further functionalized if it were to contain azide-reactive groups on the phenyl rings, allowing for the attachment of other molecules through a triazole linkage.

| Novel Approach | Key Reaction | Catalyst/Reagents | Potential Application for Phenoxy-Diynes |

|---|---|---|---|

| Transition Metal-Catalyzed Coupling | Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Coupling of phenoxy-substituted alkynes with aryl/vinyl halides. |

| Transition Metal-Catalyzed Coupling | Cadiot-Chodkiewicz Coupling | Cu(I) salt, Base | Synthesis of unsymmetrical phenoxy-substituted diynes. |

| "Click Chemistry" | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) catalyst | Formation of complex conjugates from phenoxy-diyne scaffolds containing azide or alkyne functionalities. |

Synthesis of Analogues and Related Diyne Structures

The synthetic methodologies described above are not limited to this compound but can be extended to a wide range of analogues and related diyne structures.

By starting with substituted propargyl alcohols in the initial oxidative coupling, a variety of functional groups can be introduced at the 1 and 6 positions of the hexadiyne chain. Subsequent etherification with different substituted phenols would lead to a library of 1,6-di(aryloxy)-2,4-hexadiynes with tailored electronic and steric properties.

Alternatively, the use of different aryl halides in the Williamson ether synthesis or various phenols in the Mitsunobu reaction with 2,4-hexadiyne-1,6-diol provides a straightforward route to symmetrical and unsymmetrical diaryloxy diynes.

Transition metal-catalyzed cross-coupling reactions significantly broaden the scope for creating diverse diyne structures. The Sonogashira and Cadiot-Chodkiewicz couplings allow for the introduction of a wide array of substituents on the diyne backbone, enabling the synthesis of complex and highly functionalized molecules containing the phenoxy-diyne motif.

Alkyl and Aryl Substituted Diyne Precursors

The synthesis of the central 2,4-hexadiyne (B1329798) backbone is a critical step. A common and effective method for creating symmetrical diynes is the Glaser-Hay coupling, which involves the oxidative dimerization of terminal alkynes. chemrxiv.org For the synthesis of the precursor to this compound, this typically starts with propargyl alcohol. The reaction is generally carried out in the presence of a copper(I) salt, such as copper(I) chloride, and an amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA), with oxygen as the oxidizing agent. chemrxiv.org This reaction yields 2,4-hexadiyne-1,6-diol. researchgate.netsigmaaldrich.com

To introduce aryl substituents directly onto the diyne precursor, one could employ aryl-substituted propargyl alcohols in a similar Glaser-Hay coupling reaction. For the synthesis of unsymmetrical diynes, where different groups are present at each end of the diyne, the Cadiot-Chodkiewicz coupling is a more suitable method. chemrxiv.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. chemrxiv.org

Once the 2,4-hexadiyne-1,6-diol or a similarly disubstituted diol is obtained, the phenoxy groups can be introduced via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the terminal hydroxyl groups of the diol with a strong base, such as sodium hydride, to form a dialkoxide. youtube.com This nucleophilic dialkoxide then reacts with a suitable phenyl electrophile, such as a halobenzene, although the reaction with unactivated aryl halides can be challenging. jk-sci.com A more common approach would be the reaction of the dialkoxide with a more reactive phenyl source or, alternatively, the reaction of a phenoxide with a di-halide or di-tosylate of the 2,4-hexadiyne backbone. For instance, 2,4-hexadiyne-1,6-diol can be converted to 2,4-hexadiyne-1,6-diyl bis(p-toluenesulfonate), which then readily undergoes nucleophilic substitution by sodium phenoxide. researchgate.net

The following table summarizes a potential synthetic route for preparing alkyl and aryl substituted diyne precursors.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Glaser-Hay Coupling | Propargyl alcohol | CuCl, TMEDA, O₂ | 2,4-Hexadiyne-1,6-diol |

| 2 | Tosylation | 2,4-Hexadiyne-1,6-diol, p-Toluenesulfonyl chloride | Pyridine | 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate) |

| 3 | Williamson Ether Synthesis | 2,4-Hexadiyne-1,6-diyl bis(p-toluenesulfonate), Sodium phenoxide | - | This compound |

Silyl-Substituted Diyne Derivatives

The introduction of silyl (B83357) groups can be achieved at different stages of the synthesis, either by starting with silyl-substituted precursors or by silylating the diyne backbone. One approach is the silylation of propargyl alcohol. This can be accomplished by deprotonating the alcohol and then reacting it with a silyl halide (e.g., trimethylsilyl (B98337) chloride). The resulting silyl-protected propargyl alcohol can then undergo a Glaser-Hay coupling to form 1,6-bis(silyl)-2,4-hexadiyne-1,6-diol.

Alternatively, direct silylation of a pre-formed diyne can be explored. Hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne with various silanes in the presence of a platinum catalyst can lead to the formation of silyl-substituted enynes and dienes. nih.gov While this provides a route to more complex silylated structures, for the synthesis of terminally silyl-substituted this compound derivatives, the use of silyl-protected propargyl alcohols in the initial coupling reaction is a more direct strategy.

The regioselectivity of silylation can be a key challenge. For instance, the anti-silyllithiation of propargylic alcohols has been shown to be a regioselective method for producing β-silyl allylic alcohols. chemrxiv.orgresearchgate.net The choice of silylating agent and reaction conditions is crucial for achieving the desired substitution pattern.

The following table outlines a general approach for the synthesis of silyl-substituted diyne derivatives.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Silylation of Propargyl Alcohol | Propargyl alcohol, Silyl halide (e.g., R₃SiCl) | Base (e.g., imidazole) | 3-(Trialkylsilyloxy)prop-1-yne |

| 2 | Glaser-Hay Coupling | 3-(Trialkylsilyloxy)prop-1-yne | CuCl, TMEDA, O₂ | 1,6-Bis(trialkylsilyloxy)-2,4-hexadiyne |

| 3 | Deprotection | 1,6-Bis(trialkylsilyloxy)-2,4-hexadiyne | Fluoride source (e.g., TBAF) | 2,4-Hexadiyne-1,6-diol |

Purification and Isolation Techniques for Research Applications

The purification of this compound and its derivatives is crucial for obtaining materials with the high purity required for research applications. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity) and the nature of the impurities.

Recrystallization is a primary technique for purifying solid compounds. wikipedia.org The selection of an appropriate solvent is critical. For aromatic compounds like this compound, solvents such as toluene (B28343) or a mixed solvent system like hexane (B92381)/ethyl acetate (B1210297) or ethanol/water may be effective. rubingroup.orgrochester.edureddit.com The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution. For compounds with multiple aromatic rings, acetonitrile (B52724) can also be a suitable recrystallization solvent. youtube.com

Column chromatography is a versatile and widely used method for the purification of both solid and liquid organic compounds. uj.edu.plbiotech-asia.org For compounds like this compound, which possess aromatic rings and ether linkages, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common choice. teledynelabs.comteledynelabs.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation of the desired compound from any byproducts or unreacted starting materials. The progress of the separation is often monitored by thin-layer chromatography (TLC).

The following table provides a summary of common purification techniques and suitable solvents for this compound and its derivatives.

| Technique | Stationary Phase | Typical Mobile Phase/Solvent Systems | Applicability |

|---|---|---|---|

| Recrystallization | N/A | Toluene, Hexane/Ethyl Acetate, Ethanol/Water, Acetonitrile | Purification of solid products |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Petroleum Ether/Dichloromethane | Separation of reaction mixtures, purification of both solid and liquid products |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. For 1,6-diphenoxy-2,4-hexadiyne, these techniques would provide key information about the phenoxy, methylene, and hexadiyne moieties.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. A detailed analysis of the IR spectrum of this compound would be expected to reveal characteristic peaks for its constituent parts.

Expected IR Spectral Features of this compound:

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretching | 2950-2850 | Medium |

| C≡C (alkyne) | Stretching | 2260-2100 | Weak to Medium (often weak in symmetrical alkynes) |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| C-O (ether) | Asymmetric Stretching | 1260-1200 | Strong |

| C-O (ether) | Symmetric Stretching | 1075-1020 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

The presence of a weak to medium intensity band in the 2260-2100 cm⁻¹ region would be a key indicator of the C≡C triple bond of the hexadiyne core. The strong absorption bands corresponding to the C-O ether linkage and the various vibrations of the phenyl rings would also be prominent features, confirming the presence of the phenoxy groups.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds. In the case of this compound, Raman spectroscopy would be especially useful for characterizing the symmetrical C≡C stretching vibration of the diyne moiety, which is often weak or absent in the IR spectrum due to the small change in dipole moment.

Expected Raman Spectral Features of this compound:

| Functional Group | Expected Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

| C≡C (alkyne) | Stretching | 2260-2100 | Strong |

| Aromatic Ring | Breathing Mode | ~1000 | Strong |

| Aromatic C=C | Stretching | 1600-1580 | Strong |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

A strong and sharp peak in the 2260-2100 cm⁻¹ region of the Raman spectrum would provide definitive evidence for the diyne functionality. The symmetric "breathing" mode of the phenyl rings would also be expected to produce a strong signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy would provide precise information about the different proton and carbon environments within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenoxy groups and the aliphatic protons of the methylene bridges.

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho, para) | 7.40-7.20 | Multiplet | 6H |

| Aromatic Protons (meta) | 7.00-6.80 | Multiplet | 4H |

| Methylene Protons (-O-CH₂-) | ~4.80 | Singlet | 4H |

The integration of the signals would confirm the ratio of aromatic to aliphatic protons. The chemical shift of the methylene protons would be influenced by the adjacent oxygen atom and the alkyne group.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound would display signals for the carbons of the phenyl rings, the methylene groups, and the sp-hybridized carbons of the diyne chain.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic Carbon (C-O) | 158-155 |

| Aromatic Carbons (ortho, para) | 130-120 |

| Aromatic Carbon (meta) | 115-110 |

| Alkyne Carbons (-C≡C-) | 80-70 |

| Methylene Carbon (-O-CH₂-) | 60-55 |

The number of distinct signals in both the ¹H and ¹³C NMR spectra would be consistent with the symmetry of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular formula and provide insights into the stability of different parts of the molecule.

The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of this compound (C₁₈H₁₄O₂), which is 262.31 g/mol . The fragmentation pattern would likely involve the cleavage of the ether linkages and fragmentation of the hexadiyne chain.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

| 262 | [C₁₈H₁₄O₂]⁺ (Molecular Ion) |

| 169 | [C₁₂H₉O]⁺ (Loss of a phenoxy radical) |

| 94 | [C₆H₆O]⁺ (Phenol radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Analysis of these fragments would help to piece together the structure of the parent molecule and confirm the connectivity of the phenoxy groups to the hexadiyne core.

X-ray Diffraction Studies for Solid-State Structure

Specific information regarding the single-crystal X-ray diffraction analysis of this compound is not available. This includes methodologies for crystal growth and the resulting crystal quality, as well as the determined unit cell parameters and the analysis of its molecular packing in the solid state.

Crystal Growth and Quality for Single-Crystal Diffraction

Details on the methods employed for the growth of single crystals of this compound suitable for X-ray diffraction analysis could not be found in the surveyed literature.

Analysis of Unit Cell Parameters and Molecular Packing

No published data is available detailing the unit cell dimensions, space group, or the arrangement of molecules within the crystal lattice of this compound.

Computational Chemistry for Spectroscopic and Structural Validation

While the structural and spectroscopic properties of this compound have been reportedly analyzed using quantum-chemical calculations, specific findings from these studies are not publicly accessible.

Quantum-Chemical Calculations for Vibrational Frequencies

Specific calculated vibrational frequencies for this compound, which would provide theoretical validation for experimental spectroscopic data, are not available in the literature.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Detailed analyses of the electronic structure, such as molecular orbital energies and electron density distribution, or conformational studies to determine the preferred three-dimensional structure of this compound using DFT, have not been reported in the available scientific literature.

Reactivity and Reaction Mechanisms of 1,6 Diphenoxy 2,4 Hexadiyne

Polymerization Pathways

The primary polymerization pathway for 1,6-diphenoxy-2,4-hexadiyne, like other crystalline diacetylenes, is topochemical polymerization. This solid-state reaction transforms the monomer crystals into highly ordered, conjugated polymer chains.

Topochemical polymerization occurs when monomer molecules are precisely aligned within a crystal lattice, allowing for a reaction to proceed with minimal atomic or molecular movement. This process is particularly efficient for diacetylenes, leading to the formation of polydiacetylenes with a regular, repeating structure. The resulting polymer crystals often retain the macroscopic shape of the monomer crystals. ulsu.ru

The feasibility and rate of topochemical polymerization are critically dependent on the molecular packing within the monomer crystal. For a successful 1,4-addition polymerization, adjacent diacetylene monomers must be oriented in a specific arrangement. Key geometric parameters, such as the distance between reacting centers and the angle of the diacetylene rod relative to the crystal axis, must fall within a narrow range for the reaction to proceed. ulsu.ru

Table 1: General Geometric Criteria for Topochemical Polymerization of Diacetylenes

| Parameter | Description | Favorable Range for Polymerization |

| d₁ (Å) | Repeat distance of monomers along the stacking axis | ~4.9 - 5.1 |

| γ₁ (degrees) | Angle between the diacetylene rod and the stacking axis | ~45 |

| S₁ (Å) | Distance between the C1 of one monomer and C4 of the adjacent monomer | ~3.4 - 4.0 |

Note: This table represents generalized data for the diacetylene class of compounds, as specific data for this compound is not available.

The solid-state polymerization of diacetylenes is characterized by complex kinetics that are influenced by the crystalline environment. The reaction typically proceeds through a 1,4-addition mechanism, leading to a conjugated polymer backbone of alternating double and triple bonds. researchgate.net

Topochemical Polymerization in Crystalline State

Kinetics and Mechanism of Solid-State Polymerization

Induction Period and Autocatalytic Behavior

A hallmark of the solid-state polymerization of many diacetylenes is the presence of an induction period followed by an autocatalytic acceleration of the reaction rate. mdpi.com During the induction period, the polymerization proceeds very slowly. This is attributed to the initial strain in the monomer lattice as the first few polymer chains are formed. ulsu.ru

Once a critical concentration of polymer chains is reached, the reaction rate increases dramatically. This autocatalytic behavior is thought to arise from the strain field created by the polymer chains within the monomer matrix, which facilitates the reorientation of the remaining monomer molecules into a more favorable geometry for polymerization. For some diacetylenes, the ratio of the maximum reaction rate to the rate during the induction period can be as high as 100. mdpi.com Studies on 2,4-hexadiyne-1,6-diol (B1360023) bis(p-toluenesulfonate), a related compound, have shown that the induction period can last for several hours, depending on the temperature. researchgate.net

Table 2: Kinetic Characteristics of Solid-State Diacetylene Polymerization (General Observations)

| Kinetic Feature | Description |

| Induction Period | An initial phase of very slow polymerization. |

| Autocatalysis | A subsequent period of rapid acceleration in the polymerization rate. |

| Rate Dependence | The polymerization rate is highly sensitive to temperature and the intensity of initiating radiation. |

Note: This table describes general kinetic features observed in diacetylene polymerization, as specific kinetic data for this compound is not available in the reviewed literature.

Biradical Dimer Initiation Mechanisms

The initiation of the polymerization chain is believed to occur through the formation of a biradical dimer. In this proposed mechanism, two adjacent monomer units react to form a dimer with a radical center at each end. This biradical species then acts as the nucleus for chain propagation, with subsequent monomer units adding to either end of the growing polymer chain. Electron Spin Resonance (ESR) spectroscopy has provided evidence for the existence of these biradical intermediates in the polymerization of diacetylenes.

The topochemical polymerization of this compound can be initiated by various external stimuli, primarily heat (thermal polymerization) and ultraviolet radiation (photopolymerization). researchgate.net

Thermal Polymerization : When heated below their melting point, crystals of reactive diacetylenes can undergo polymerization. The rate of thermal polymerization is highly dependent on temperature. For many diacetylenes, an activation energy is associated with this process, which corresponds to the energy required to initiate the formation of the first polymer chains within the crystal lattice. researchgate.net

UV Polymerization : Exposure to UV radiation is another effective method for initiating the polymerization of diacetylenes. The energy from the photons is absorbed by the monomer, leading to the formation of the initial reactive species that start the polymer chain growth. In some cases, UV irradiation can induce polymerization in monomers that are thermally inactive. researchgate.net The polymerization rate in photopolymerization is dependent on the intensity and wavelength of the UV light.

The responsiveness of this compound to these stimuli is contingent on its specific crystal packing and the energetic barriers to initiating the polymerization reaction within its solid-state structure.

Liquid-State Polymerization

While the polymerization of diacetylenes is a field of significant interest, detailed kinetic studies focusing specifically on the liquid-state polymerization of this compound are not extensively documented in scientific literature. However, comprehensive investigations into structurally analogous compounds, such as 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), provide significant insights into the general principles, kinetic models, and activation energies that govern the polymerization of such monomers in the liquid phase.

Studies on analogous diacetylene compounds reveal that thermally initiated liquid-state polymerization is governed by a well-defined, rate-limiting step. mdpi.com This is evidenced by isoconversional kinetic analysis of calorimetric data, which shows a nearly constant effective activation energy across the range of conversion (α = 0.1–0.9). mdpi.com For 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), a model compound, the average activation energy for this step is 106 ± 2 kJ mol⁻¹. mdpi.com

Unlike the more complex kinetic profiles often seen in solid-state reactions, the liquid-state polymerization of this analogue follows a zero-order reaction model. mdpi.comnih.gov This simplified kinetic behavior suggests that the reaction rate is independent of the concentration of the monomer, a characteristic that distinguishes it from many polymerization processes. Both calorimetric (DSC) and spectroscopic (EPR) analyses have determined strikingly similar Arrhenius parameters, confirming the robustness of this kinetic model. mdpi.com

| Parameter | Value | Method |

|---|---|---|

| Kinetic Model | Zero-Order | DSC & EPR |

| Activation Energy (Ea) | 106 ± 2 kJ mol⁻¹ | DSC |

| Activation Energy (Ea) | 105 ± 6 kJ mol⁻¹ | EPR |

| ln(Pre-exponential Factor, A/s⁻¹) | 22.3 ± 0.4 | DSC |

The kinetics of liquid-state polymerization of diacetylenes differ markedly from those of solid-state polymerization. The solid-state process is a topochemical reaction, highly dependent on the specific orientation of monomer molecules within the crystal lattice. mdpi.com

Key differences based on studies of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) include:

Kinetic Model : Liquid-state polymerization follows a simple zero-order model, whereas the solid-state reaction exhibits complex kinetics with a pronounced autocatalytic behavior, characterized by an induction period followed by a rapid reaction phase. mdpi.comresearchgate.net

Activation Energy : The activation energy for the liquid-state process is nearly constant, indicating a single rate-limiting step. mdpi.com In contrast, the effective activation energy for solid-state polymerization varies significantly with conversion (e.g., increasing from 68 to 95 kJ mol⁻¹), which points to a multi-step kinetic behavior. mdpi.com

Thermodynamics : The reaction heat released during liquid-state polymerization is substantially higher than in the solid state. For the tosylate analogue, the values are 360 ± 5 kJ mol⁻¹ for the liquid state versus 128 ± 4 kJ mol⁻¹ for the solid state. mdpi.com

| Parameter | Liquid-State Polymerization | Solid-State Polymerization |

|---|---|---|

| Kinetic Model | Zero-Order | Autocatalytic, Multi-step |

| Activation Energy (Ea) | Constant (~106 kJ mol⁻¹) | Variable (68-95 kJ mol⁻¹) |

| Reaction Heat (ΔH) | 360 ± 5 kJ mol⁻¹ | 128 ± 4 kJ mol⁻¹ |

Organometallic Reactions

This compound engages in diverse reactions with organometallic compounds, particularly with metal cluster complexes. These reactions often involve the insertion of the diyne into metal-hydride or metal-carbon bonds, leading to the formation of novel organometallic structures with modified organic ligands.

The conjugated diyne system of this compound is highly reactive towards electron-rich metal centers, such as those found in ruthenium carbonyl clusters. The reaction typically proceeds via the insertion of one of the alkyne units into a bond within the cluster, triggering a cascade of rearrangements to yield a stable product.

The reactivity of this compound has been specifically studied with the 1-azavinylidene-bridged triruthenium carbonyl cluster, [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀]. acs.orgresearchgate.net The reaction results in the isolation of a stable trinuclear derivative, [Ru₃{μ-η²-N=CPh(C₆H₄)}(μ₃-η⁴-PhOCH₂CH=C=C=CHCH₂OPh)(CO)₈]. acs.orgresearchgate.net

The formation of this product involves several key steps: the orthometalation of a phenyl ring from the 1-azavinylidene ligand and the subsequent transfer of two hydride ligands (the original one and the one from orthometalation) to the coordinated this compound molecule. acs.org This process demonstrates the ability of the diyne to activate C-H bonds within the cluster framework and undergo hydrogenation.

The reaction of conjugated diynes with metal clusters can lead to a variety of new, unsaturated organic ligands coordinated to the metal core. The specific ligand formed depends on the structure of the diyne and the reaction pathway. acs.org

Triene Ligand : In the reaction between this compound and [Ru₃(μ-H)(μ-N=CPh₂)(CO)₁₀], the hydrogenation process proceeds as a 1,4-addition of two hydrogen atoms across the diyne backbone. acs.org This transforms the original 2,4-hexadiyne (B1329798) unit into a coordinated 1,2,3-triene fragment (PhOCH₂CH=C=C=CHCH₂OPh). acs.orgresearchgate.net

Enyne and Ynenyl Ligands : While this compound yields a triene, other conjugated diynes can undergo different addition pathways. For example, the reaction of diphenylbutadiyne with the same ruthenium cluster results in a 1,2-addition of hydrogen, giving an enyne fragment. acs.org Reactions with other ruthenium clusters and related diynes, such as hexa-2,4-diyne, have been shown to produce ynenyl ligands, which arise from the insertion of one of the triple bonds into a Ru-H bond. unioviedo.es The reaction selectivity, leading to a specific ynenyl isomer, was noted to be similar for both hexa-2,4-diyne and this compound. unioviedo.es

| Original Diyne | Reaction Type | Resulting Ligand Type |

|---|---|---|

| This compound | 1,4-Hydrogenation | 1,2,3-Triene |

| Diphenylbutadiyne | 1,2-Hydrogenation | Enyne |

| Hexa-2,4-diyne | Insertion into Ru-H bond | Ynenyl |

Metal-Mediated Cycloaddition Reactions

Electrophilic and Nucleophilic Reactions

The conjugated alkyne system in this compound is susceptible to nucleophilic attack, particularly in conjugate addition (Michael addition) type reactions. nih.gov Soft nucleophiles, such as thiols and amines, can add across the π-system. nih.govacs.org The reaction with a mononucleophile, like a thiol (R-SH), would be expected to yield a vinyl sulfide (B99878) adduct. The regioselectivity of the attack would depend on the reaction conditions and the electronic influence of the phenoxy groups.

With dinucleophilic reagents, such as 1,2-ethanedithiol (B43112) or ethylenediamine, a double addition or cyclization reaction is possible. The dinucleophile could potentially add to both alkyne units, leading to the formation of a macrocyclic structure, or it could react twice on the same conjugated system to form a heterocyclic ring.

| Nucleophile Type | Example Reagent | Potential Product | Reaction Type | Ref. |

| Mononucleophile | Thiophenol (PhSH) | Vinyl sulfide | 1,4-Conjugate Addition | nih.govacs.org |

| Dinucleophile | Ethylenediamine | Heterocycle/Macrocycle | Double Conjugate Addition/Cyclization | nih.govacs.org |

Table 2: Plausible Reactions of this compound with Nucleophiles.

Beyond metal-mediated variants, the diyne system can participate in thermally or photochemically induced cycloaddition reactions. Acting as a dienophile, one of the alkyne units can react with a conjugated diene in a [4+2] Diels-Alder reaction to form a six-membered ring. The high degree of unsaturation in the diyne substrate makes it an active participant in such pericyclic reactions.

Furthermore, the diyne can engage in [8+2] cycloadditions with suitable partners like heptafulvenes or 2H-cyclohepta[b]furan-2-ones to construct bicyclic systems containing a seven-membered ring, providing another synthetic route toward azulene-like structures. nih.govdocumentsdelivered.com These cycloaddition processes are valuable for their ability to build molecular complexity in a single, often stereocontrolled, step.

Advanced Materials Science and Engineering Applications of Polydiacetylenes from 1,6 Diphenoxy 2,4 Hexadiyne

Mechanoresponsive Materials

The application of external mechanical stress can induce conformational changes in the conjugated backbone of polydiacetylenes, leading to dramatic changes in their optical properties. This mechanochromism is a hallmark of PDA-based materials. However, specific research detailing the mechanoresponsive properties of polydiacetylenes derived explicitly from 1,6-Diphenoxy-2,4-hexadiyne is not extensively documented in the available literature. The following sections describe the general principles of mechanoresponsiveness in PDAs, which are expected to apply to polymers from this monomer.

The solid-state polymerization of diacetylenes is highly dependent on the crystal packing of the monomer units. The application of high pressure is a key thermodynamic parameter that can alter interatomic distances and induce structural phase transitions in crystalline materials. mdpi.comresearchgate.net For diacetylene monomers, pressure can be used to control the crystalline phase, potentially transforming a non-reactive monomer packing into a reactive one, or vice-versa. While pressure-induced phase transitions are a known phenomenon in various crystalline solids, specific studies focusing on the pressure-controlled crystalline transitions of the this compound monomer are not detailed in the reviewed scientific literature.

Topochemical polymerization requires a specific alignment of monomer molecules within the crystal lattice. researchgate.net Mechanical stress can, in principle, be used to tune this alignment, thereby controlling the rate and extent of polymerization. By applying mechanical force, it may be possible to induce polymerization in otherwise unreactive monomer crystals or to alter the properties of the resulting polymer. This mechanical tuning offers a pathway to fabricating polymers with controlled chain lengths or specific crystalline structures. However, research specifically demonstrating the mechanically tunable topochemical polymerization of this compound has not been identified in the available sources.

Polydiacetylenes typically exhibit a distinct blue-to-red color transition in response to external stimuli, including mechanical stress, heat, or changes in the chemical environment. This transition is due to a change in the effective conjugation length of the polymer backbone. In their initial, unstressed state, the PDA chains are highly ordered, resulting in a blue appearance (absorption maximum ~640 nm). researchgate.net Upon perturbation, the planar backbone is distorted, leading to a red phase (absorption maximum ~550 nm). researchgate.net The study of nanostructured PDAs, such as nanocrystals and nanovesicles, is an active area of research, as the chain packing geometry can significantly influence their optical properties. researchgate.net While these are general characteristics of polydiacetylenes, specific data on the optical transitions in nanostructured polydiacetylenes derived from this compound are not available in the reviewed literature.

Chemosensors and Biosensors

The vibrant color-changing properties of polydiacetylenes make them highly effective materials for the development of colorimetric sensors. When PDA systems are functionalized with specific recognition elements, they can be designed to detect a wide array of analytes, including ions, small organic molecules, proteins, and pathogens. The binding of a target analyte to the functionalized side chains of the polymer perturbs the conjugated backbone, triggering the characteristic blue-to-red color transition. This visual color change allows for rapid, label-free detection. While the general principle of using PDAs in chemosensors and biosensors is well-established, specific examples detailing the use of polymers from this compound in such applications are not prominently featured in the available research.

Hydrogen Getter Materials

One of the most well-documented applications for this compound, also known as dimerized phenyl propargyl ether (DPPE), is as a key component in hydrogen getter materials. osti.gov These materials are designed to irreversibly capture and remove hydrogen gas from sealed environments, which is critical in applications where hydrogen buildup can cause material degradation or safety hazards. The getter material typically consists of the unsaturated organic compound DPPE mixed with a catalyst, such as 5% palladium on calcium carbonate (Pd/CaCO₃). osti.gov The catalyst facilitates the hydrogenation of the triple bonds in the DPPE backbone, effectively sequestering hydrogen gas.

For applications in the nuclear industry, the stability of hydrogen getter materials under irradiation is a crucial factor. osti.gov Studies have been conducted on the radiation stability of the DPPE-based getter system by exposing it to gamma radiation. The primary radiolysis products observed were phenol (B47542) and carbon dioxide, with significantly higher yields when irradiated in the presence of air compared to a vacuum. osti.gov The hydrogen uptake capacity of the material was found to decrease significantly after exposure to a gamma radiation dose of approximately 10⁸ rads. osti.gov Irradiation in air was more detrimental to the material's hydrogen absorption capability than irradiation in a vacuum.

Data Tables

Table 1: Radiation Effects on DPPE Hydrogen Getter Material

| Parameter | Condition | Observation | Source |

| Composition | N/A | 75% this compound (DPPE), 25% Catalyst (5% Pd on CaCO₃) | osti.gov |

| Primary Radiolysis Products | Gamma Irradiation | Phenol, Carbon Dioxide | osti.gov |

| Effect of Atmosphere | Irradiation in Air vs. Vacuum | Product yields are much larger in air. | osti.gov |

| Hydrogen Capacity | After ~10⁸ rads (1 MGy) | Appreciable decrease in hydrogen uptake. | osti.gov |

| Atmosphere Impact on Capacity | Irradiation in Air vs. Vacuum | Irradiation is more detrimental to hydrogen capacity in air. | osti.gov |

Catalytic Hydrogenation Mechanisms

The conjugated backbone of polydiacetylenes, including that derived from this compound, is susceptible to catalytic hydrogenation. This process transforms the alternating ene-yne structure into a more saturated polymer backbone, thereby altering its mechanical, optical, and electronic properties. While specific studies on the catalytic hydrogenation of poly(this compound) are not extensively detailed in the available literature, the mechanisms can be inferred from the well-established principles of alkyne and alkene hydrogenation, as well as studies on analogous diyne polymers. nih.govkhanacademy.org

The hydrogenation of the polydiacetylene backbone typically proceeds via a heterogeneous catalytic mechanism, employing transition metal catalysts such as palladium, platinum, or nickel. khanacademy.org The reaction generally occurs in a stepwise manner, first reducing the triple bonds to double bonds, and subsequently, the double bonds to single bonds.

Key Mechanistic Steps:

Adsorption: The polydiacetylene chain and hydrogen molecules are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the alkyne and alkene moieties in the polymer backbone. The addition of hydrogen to the triple bond typically occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same side of the alkyne, initially forming a cis-alkene structure. khanacademy.org

Desorption: The partially or fully hydrogenated polymer chain desorbs from the catalyst surface.

For diyne polymers derived from isohexide bis-propargyl ethers, catalytic hydrogenation using palladium on carbon (Pd/C) has been shown to effectively convert the diyne backbone into a fully saturated polyether. nih.gov This suggests that similar conditions could be applied to poly(this compound) to achieve a saturated backbone. The reaction progress and selectivity (partial vs. full hydrogenation) can be controlled by modulating reaction parameters such as hydrogen pressure, temperature, catalyst type, and the presence of catalyst poisons like Lindlar's catalyst, which can favor the formation of the polyalkene structure. nih.gov

The proposed mechanism for the generation of the active Pd(0) species from a PdCl₂ precursor involves reduction by H₂, which then catalyzes the hydrogenation. nih.gov

| Catalyst System | Substrate Type | Resulting Structure | Key Mechanistic Feature |

| Pd/C | Isohexide-derived diyne polymers | Saturated polyethers | Complete hydrogenation of the ene-yne backbone. nih.gov |

| Platinum, Palladium, or Nickel | Alkenes | Alkanes | Syn-addition of hydrogen atoms to the double bond. khanacademy.org |

| PdCl₂ (precursor) | Alkynes | cis-Alkenes | In situ generation of Pd(0) active species by H₂. nih.gov |

Advanced Polymer Systems

The unique properties of polydiacetylenes derived from this compound, stemming from its conjugated backbone and aromatic side groups, make it a candidate for the development of advanced polymer systems. These include highly ordered self-assembled architectures and robust composite materials.

Self-Assembled Systems and Supramolecular Architectures

The ability of diacetylene monomers to self-assemble into ordered structures prior to polymerization is a key feature that enables the formation of crystalline polydiacetylene. For amphiphilic diacetylenes, this self-assembly in solution can lead to the formation of vesicles, tubules, and helical structures. nih.govu-tokyo.ac.jp In the case of this compound, which is not classically amphiphilic, self-assembly is governed by weaker intermolecular forces such as π-π stacking of the phenoxy rings and van der Waals interactions.

The resulting supramolecular structures of the polymer can be influenced by the choice of solvent and processing conditions. The aromatic side groups can promote the formation of ordered, hierarchical structures. rsc.org For instance, functional diacetylene macromonomers equipped with oligopeptide segments have been shown to self-assemble into tubular double-helical structures in organic solution, which are retained after polymerization. nih.gov While not containing peptides, the phenoxy groups in poly(this compound) can similarly guide the formation of specific supramolecular arrangements.

Furthermore, these polymers can be integrated into more complex supramolecular systems through non-covalent interactions. For example, templated supramolecular structures have been created by combining acid-functionalized polydiacetylenes with perylene (B46583) diimide (PDI) templates through hydrogen bonding. figshare.commdpi.com This modular approach allows for the tailoring of the material's properties by altering the interacting components. mdpi.com

| Supramolecular System | Driving Interaction(s) | Resulting Architecture | Potential Application |

| PDI-Templated PDA | Hydrogen bonding, π-π stacking | Hierarchically ordered films | Multiresponsive sensors figshare.commdpi.com |

| Peptide-Diacetylene | β-sheet formation | Tubular double-helical polymers | Functional biomaterials nih.gov |

| Aromatic-Substituted PDA | π-π stacking, van der Waals | Ordered polymer chains | Nonlinear optical materials acs.org |

Composite Materials and Hybrid Structures

To enhance the mechanical, thermal, or electronic properties of polydiacetylenes, they can be incorporated into composite and hybrid materials. The resulting materials combine the unique optical and sensing capabilities of the PDA with the properties of the host matrix or filler.

Composite Materials: Polydiacetylenes can be blended with or embedded in various host polymers. For instance, the creation of composite films by embedding diacetylene monomers in a polymer matrix followed by in-situ polymerization is a common strategy. The properties of the final composite, such as its thermochromic response, can be tuned by the choice of the host polymer.

Hybrid Structures: Hybrid materials involve the combination of polydiacetylenes with inorganic or carbon-based nanomaterials. A notable example is the formation of nanocomposites with carbon nanotubes (CNTs). Poly(2,4-hexadiyne-1,6-diol), an analogue of poly(this compound), has been successfully coated onto the outer walls of CNTs. nih.gov This creates a hybrid material that possesses the optical properties of the polydiacetylene. nih.gov Such hybrid structures could be envisioned for poly(this compound) as well, potentially leveraging the aromatic phenoxy groups for enhanced π-π stacking interactions with the graphitic surface of CNTs or graphene oxide. mdpi.com These interactions can facilitate efficient load transfer and create synergistic effects between the two components.

| Composite/Hybrid Type | PDA Analogue/Related Polymer | Second Component | Fabrication Method | Key Feature |

| Nanocomposite | Poly(2,4-hexadiyne-1,6-diol) | Carbon Nanotubes (CNTs) | Coating with supercritical CO₂ aid | Combines optical properties of PDA with CNTs. nih.gov |

| Hybrid Nanocomposite | Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) | Graphene Oxide (GO) | In-situ polymerization, ultrasonic mixing | Strong intermolecular interactions (H-bonds, π-stacking). mdpi.com |

The development of such advanced polymer systems based on this compound holds promise for applications in areas such as sensors, nonlinear optics, and functional coatings, where the combination of processability, structural order, and stimuli-responsive properties is crucial.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Functionalization

The reactivity of the conjugated diyne core of 1,6-diphenoxy-2,4-hexadiyne presents a rich landscape for catalytic exploration. While its use in hydrogenation reactions is established, particularly in hydrogen getter applications with noble metal catalysts like palladium on calcium carbonate or carbon, the focus is shifting towards more diverse and complex functionalizations. nih.goviaea.org

Current research has demonstrated the interaction of this compound with complex organometallic structures, such as triruthenium clusters, leading to the formation of novel trinuclear derivatives. acs.org This highlights the potential for developing new catalytic cycles where the diyne acts as a ligand or substrate, enabling the synthesis of previously inaccessible organometallic and coordination compounds.

Future research is anticipated to focus on the following areas:

Asymmetric Catalysis: The development of chiral catalytic systems to induce stereoselectivity in reactions involving the diyne moiety. This could lead to the synthesis of enantiomerically pure compounds with applications in pharmaceuticals and advanced materials.

Cycloaddition Reactions: The exploration of metal-catalyzed cycloaddition reactions, such as [2+2+2] cycloadditions, to construct complex polycyclic aromatic systems. These reactions could provide efficient routes to novel organic semiconductors and fluorescent materials.

Cross-Coupling Methodologies: The application of modern cross-coupling techniques to selectively functionalize the terminal positions of the hexadiyne chain, allowing for the precise tuning of its electronic and physical properties.

A summary of current and potential catalytic applications is presented in the table below.

| Catalytic System | Reaction Type | Application | Status |

| Palladium on Carbon/CaCO3 | Hydrogenation | Hydrogen Getters | Established |

| Triruthenium Clusters | Ligand Substitution/Coupling | Organometallic Synthesis | Investigated |

| Chiral Lewis Acids/Transition Metals | Asymmetric Functionalization | Chiral Synthesis | Exploratory |

| Cobalt/Rhodium/Nickel Catalysts | Cycloaddition | Materials Synthesis | Potential |

Development of Advanced Spectroscopic Probes for Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. While standard spectroscopic techniques like infrared and Raman spectroscopy have been used to verify the structure of the compound, the next frontier lies in the application of advanced, in-situ monitoring techniques. researchgate.net

The development of fiber-optic coupled spectroscopic probes, for instance, allows for the real-time tracking of reactant consumption, intermediate formation, and product generation within the reaction vessel without the need for sample extraction. This is particularly valuable for studying rapid or transient reaction phases.

Emerging research in this area is likely to involve:

In-situ Raman and FTIR Spectroscopy: To monitor the vibrational changes in the diyne core during polymerization or other functionalization reactions, providing insights into reaction kinetics and mechanisms.

Process Analytical Technology (PAT): The integration of spectroscopic probes into automated reaction systems for real-time process control and optimization, ensuring higher yields and product purity.

Advanced Mass Spectrometry Techniques: To identify and characterize reactive intermediates and byproducts, offering a more complete picture of the reaction landscape.

Theoretical Modeling of Complex Reaction Pathways and Material Properties

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the behavior of molecules and materials, thereby guiding experimental research. For this compound, theoretical studies are crucial for understanding its solid-state reactivity and the properties of its resulting polymers. The crystal structure of two forms of this compound has been previously studied, providing a foundation for modeling its topochemical polymerization. researchgate.net

Future theoretical investigations are expected to focus on:

Density Functional Theory (DFT) Calculations: To model the reaction pathways of catalytic functionalizations, predict transition state energies, and elucidate reaction mechanisms.

Molecular Dynamics (MD) Simulations: To simulate the topochemical polymerization of this compound in the solid state, providing insights into the structural evolution and morphology of the resulting polydiacetylene.

Quantum Mechanical Calculations: To predict the electronic and optical properties of novel materials derived from this compound, such as their band gap, charge transport characteristics, and nonlinear optical response.

Design of Novel Functional Materials with Enhanced Performance

The ability of this compound to undergo topochemical polymerization to form highly conjugated polydiacetylenes (PDAs) is a key driver for its use in the design of novel functional materials. These polymers are known for their unique electronic and optical properties. researchgate.net

A significant application of this compound is as a component in organic hydrogen getters, which are materials designed to irreversibly scavenge hydrogen gas. nih.gov These getters are crucial for ensuring the safety and reliability of sealed systems in the electronic and nuclear industries. nih.gov

Future research in this domain will likely concentrate on:

Smart Polymers: The synthesis of polydiacetylenes from this compound that exhibit chromic transitions (color changes) in response to external stimuli such as temperature, pH, or mechanical stress. This could lead to the development of advanced sensors and diagnostic tools.

Nanocomposites: The incorporation of this compound or its polymers into matrices such as silica (B1680970) or other polymers to create nanocomposites with enhanced mechanical, thermal, or electronic properties.

Self-Healing Materials: The exploration of incorporating the diyne functionality into polymer networks, where a stimulus could trigger polymerization across crack interfaces, leading to self-healing capabilities.

The table below outlines the key functional materials derived from or incorporating this compound.

| Material Type | Function | Key Property | Application Area |

| Organic Hydrogen Getter | Hydrogen Scavenging | Irreversible Hydrogenation | Electronics, Nuclear Safety |

| Polydiacetylene (PDA) | Sensing, Optical Devices | Chromic Transitions, Conjugated Backbone | Sensors, Optoelectronics |

| Polymer Nanocomposites | Structural Reinforcement, Functional Additive | Enhanced Mechanical/Thermal Properties | Advanced Materials |

Integration into Multidisciplinary Research Fields

The unique properties of this compound and its derivatives are paving the way for its integration into a variety of multidisciplinary research fields, bridging chemistry, materials science, and engineering.

Energy Storage and Safety: Its role in hydrogen getters is directly relevant to the safety of batteries and other energy storage devices where hydrogen evolution can be a concern. nih.gov

Nuclear Technology: The use of these getters in the transportation and storage of radioactive materials to mitigate pressure buildup from radiolytic hydrogen gas showcases its importance in nuclear safety engineering. researchgate.net

Organic Electronics: The potential for creating conjugated polymers from this compound makes it a candidate for research into new organic semiconductors, transistors, and light-emitting diodes.

Biomedical Engineering: Polydiacetylenes derived from functionalized diynes are being explored for biosensing applications due to their stimulus-responsive colorimetric properties. While not yet demonstrated for this compound, this remains a promising future direction.

As research continues to unravel the full potential of this compound, its impact is expected to grow, leading to the development of next-generation materials and technologies that address key challenges in safety, sensing, and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。